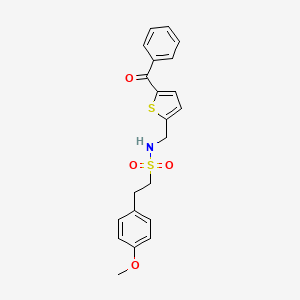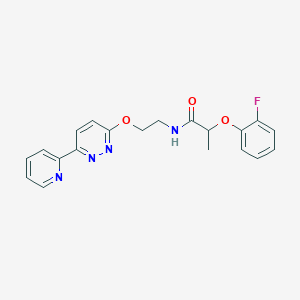
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate selection of precursors including 2-fluorophenol, 6-(pyridin-2-yl)pyridazine, and propanamide derivatives.
Key Reactions
Phenol Ether Formation: : The 2-fluorophenol reacts with an appropriate halide to form the phenoxy moiety.
Amide Formation: : The final step typically involves forming the amide linkage through a condensation reaction.
Industrial Production Methods
Industrial production might utilize continuous flow reactors to maintain consistent reaction conditions and yield optimization. Catalysts and solvents, such as pyridine or DMF, might be used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the ethyl chain, leading to the formation of carboxylic acid derivatives.
Reduction: : The nitro group in the pyridazine ring can be reduced to an amine.
Substitution: : The fluorine atom on the phenoxy group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic reagents such as sodium methoxide.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Aminated derivatives of pyridazine.
Substitution: : Various nucleophilic substitution products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in synthesizing other complex organic compounds due to its reactive sites.
Biology
Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine
Evaluated for pharmacological activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Wirkmechanismus
Molecular Targets and Pathways
The specific biological activity of 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide involves interaction with specific enzymes or receptors. It may inhibit particular signaling pathways or enzymatic activities, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The fluorophenoxy group provides enhanced lipophilicity and metabolic stability.
The pyridazine ring contributes to potential biological activity due to its planar aromatic structure.
Similar Compounds
2-(2-chlorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a chlorine atom instead of fluorine.
2-(2-methoxyphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a methoxy group instead of fluorine.
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide stands out due to its unique combination of structural features that lend themselves to a wide range of scientific explorations. Wouldn't you agree?
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMXNQTQPVGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
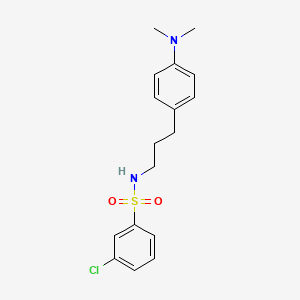
![[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate](/img/structure/B2950399.png)
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
![3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2950403.png)
![1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2950404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)
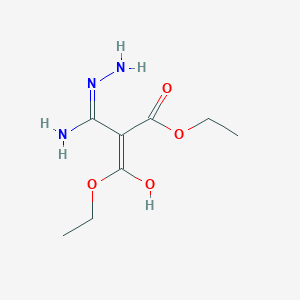
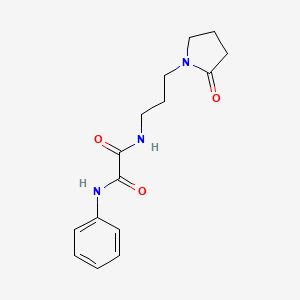
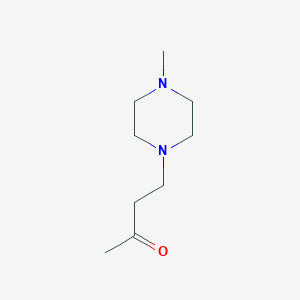
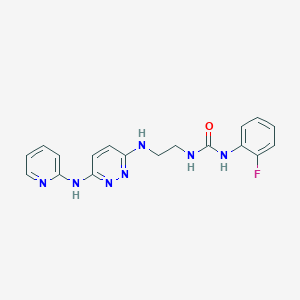
![2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide](/img/structure/B2950413.png)
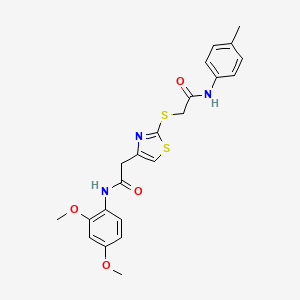
![N-cyclopropyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2950416.png)
